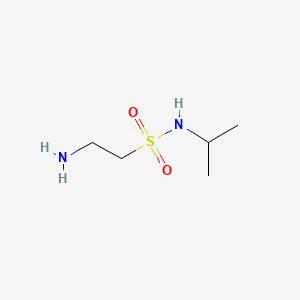

2-Amino-N-(propan-2-yl)ethane-1-sulfonamide

Vue d'ensemble

Description

2-Amino-N-(propan-2-yl)ethane-1-sulfonamide is a chemical compound with the molecular formula C5H15N2O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its sulfonamide group, which is a key functional group in many biologically active molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(propan-2-yl)ethane-1-sulfonamide typically involves the reaction of 2-aminoethanesulfonic acid with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as water or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and control of parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Nucleophilic Reactions at the Amine Group

The primary amine (-NH<sub>2</sub>) participates in nucleophilic substitution and condensation reactions:

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form sulfonamide-linked amides. For example:

Yields typically range from 65–85% under mild conditions (0–25°C, inert atmosphere) .

Schiff Base Formation

Reaction with aldehydes or ketones generates imine derivatives:

Aromatic aldehydes (e.g., 4-nitrobenzaldehyde) achieve >90% conversion using molecular sieves in ethanol .

Sulfonamide Group Reactivity

The sulfonamide (-SO<sub>2</sub>NHR) undergoes hydrolysis and alkylation:

Acid/Base-Catalyzed Hydrolysis

Under strong acidic (6M HCl, reflux) or basic (NaOH, 120°C) conditions, the sulfonamide bond cleaves:

Yields depend on reaction time and temperature, with 70–85% recovery of the amine .

N-Alkylation

The sulfonamide nitrogen reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH:

Reactions in DMF at 60°C yield 55–75% monoalkylated products .

Reductive Amination

The primary amine engages in reductive amination with carbonyl compounds. Using sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>):

Yields for cinnamaldehyde derivatives reach 60–74% in dichloromethane at room temperature .

Coupling Reactions

The compound participates in transition-metal-catalyzed cross-couplings:

Buchwald-Hartwig Amination

Using Pd catalysts, aryl halides form C-N bonds with the amine:

Reaction conditions (100°C, toluene) yield 45–68% arylated products .

Comparative Reaction Data

Key reactions and conditions are summarized below:

Mechanistic Insights

-

Hydrolysis : Protonation of the sulfonamide oxygen facilitates nucleophilic attack by water, leading to S-N bond cleavage.

-

Reductive Amination : The amine condenses with aldehydes to form an imine intermediate, reduced in situ by NaBH(OAc)<sub>3</sub> .

-

N-Alkylation : Deprotonation of the sulfonamide nitrogen enhances nucleophilicity, enabling SN2 reactions with alkyl halides .

Applications De Recherche Scientifique

Chemistry

In the realm of chemistry, 2-Amino-N-(propan-2-yl)ethane-1-sulfonamide serves as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including:

- Oxidation : Producing sulfonic acid derivatives.

- Reduction : Modifying the sulfonamide group to other functional groups.

- Substitution : The amino group can participate in substitution reactions to yield new compounds.

Biology

The compound's biological applications are particularly noteworthy:

- Enzyme Inhibition : It is studied for its ability to inhibit specific enzymes, which can lead to therapeutic effects. For instance, it has been shown to interact with dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis in bacteria .

- Antibacterial Activity : Research indicates that sulfonamides exhibit antibacterial properties. In a study involving N-(thiazol-2-yl)benzenesulfonamide derivatives, the compound was tested against resistant strains of bacteria like Klebsiella pneumoniae, demonstrating significant antibacterial efficacy .

Medicine

In medicinal chemistry, ongoing research explores its potential therapeutic properties. Key areas include:

- Drug Development : The compound is being investigated as a precursor in the synthesis of novel drugs targeting various diseases. Its role as an enzyme inhibitor positions it as a candidate for treating infections caused by antibiotic-resistant bacteria .

- Clinical Trials : Some derivatives are currently undergoing clinical trials for their effectiveness against specific cancers and bacterial infections, showcasing the compound's versatility in therapeutic applications .

Industrial Applications

In industrial settings, this compound is utilized in:

- Chemical Production : It plays a role in developing new materials and chemical processes due to its multifunctionality.

- Biochemical Assays : The compound serves as a reagent in various biochemical assays, enhancing research capabilities in both academic and industrial laboratories.

Case Studies

Several case studies highlight the compound's effectiveness and versatility:

- Antimicrobial Efficacy : A study demonstrated that modified sulfonamides exhibited potent activity against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae, indicating their potential as alternative therapeutics against resistant strains .

- Mechanism of Action : Investigations into the compound's interaction with specific molecular targets revealed that it can form hydrogen bonds with proteins, influencing their function and potentially altering cellular pathways involved in disease processes .

- Therapeutic Potential : Research on related compounds has shown promising results in inhibiting cancer cell growth through mechanisms independent of p53 pathways, suggesting broader applications in oncology .

Mécanisme D'action

The mechanism of action of 2-Amino-N-(propan-2-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound may also interact with cellular pathways, influencing biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminoethanesulfonic acid: A precursor in the synthesis of 2-Amino-N-(propan-2-yl)ethane-1-sulfonamide.

N-(propan-2-yl)ethane-1-sulfonamide: Lacks the amino group but shares the sulfonamide structure.

2-Amino-N-(methyl)ethane-1-sulfonamide: Similar structure with a methyl group instead of an isopropyl group

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications .

Activité Biologique

2-Amino-N-(propan-2-yl)ethane-1-sulfonamide, commonly known as a sulfonamide compound, has garnered attention in medicinal chemistry due to its diverse biological activities. Sulfonamides are characterized by the presence of a sulfonamide functional group, which is integral to their pharmacological effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Sulfonamides often act as competitive inhibitors of enzymes involved in folate synthesis, particularly dihydropteroate synthase (DHPS). This inhibition disrupts bacterial growth by preventing the synthesis of folate, a critical nutrient for nucleic acid synthesis.

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacteria, including both Gram-positive and Gram-negative strains. This is primarily due to its ability to interfere with bacterial metabolism.

Antimicrobial Activity

Numerous studies have demonstrated the efficacy of this compound as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| E. coli | 0.17 mg/mL | Folate synthesis inhibition |

| B. cereus | 0.23 mg/mL | Folate synthesis inhibition |

| S. Typhimurium | 0.23 mg/mL | Folate synthesis inhibition |

These findings indicate that the compound is effective against common pathogens, making it a candidate for further development in antibiotic therapies .

Cytotoxic Activity

Recent research has also explored the cytotoxic effects of sulfonamide derivatives on cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of cancer cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HCT-116 (Colon) | 10 | Induction of apoptosis |

| MCF-7 (Breast) | 15 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Apoptosis induction |

The cytotoxicity observed suggests that these compounds may induce apoptosis and halt cell cycle progression in various cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial properties of sulfonamide derivatives found that those with specific substituents exhibited enhanced activity against resistant strains of bacteria. The presence of a thiazole ring was particularly noted for improving antibacterial efficacy against E. coli and S. aureus .

Case Study 2: Cancer Cell Line Studies

In vitro studies demonstrated that derivatives similar to this compound induced significant apoptosis in HCT-116 and MCF-7 cell lines. Flow cytometry analysis revealed that these compounds caused G0/G1 and G2/M phase arrest, indicating their potential as anticancer agents .

Propriétés

IUPAC Name |

2-amino-N-propan-2-ylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O2S/c1-5(2)7-10(8,9)4-3-6/h5,7H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJWWLBWHMRQFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588526 | |

| Record name | 2-Amino-N-(propan-2-yl)ethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773030-17-4 | |

| Record name | 2-Amino-N-(propan-2-yl)ethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.